Picolinohydroxamic acid

Genetic toxicology Hydroxamic acid safety profiling Structure–mutagenicity relationship

Picolinohydroxamic acid (2-pyridinecarbohydroxamic acid, PicHA; CAS 31888-72-9; molecular formula C₆H₆N₂O₂; MW 138.12 g/mol) is a heterocyclic hydroxamic acid in which a hydroxamate moiety is positioned ortho to the pyridine nitrogen. This ortho-substitution pattern confers chelating properties distinct from its meta- (3-picolinehydroxamic) and para- (4-picolinehydroxamic) positional isomers, enabling simultaneous O,O′-chelation via the hydroxamate group and potential N,O-chelation via the pyridyl nitrogen.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 31888-72-9
Cat. No. B1616518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicolinohydroxamic acid
CAS31888-72-9
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NO
InChIInChI=1S/C6H6N2O2/c9-6(8-10)5-3-1-2-4-7-5/h1-4,10H,(H,8,9)
InChIKeyAWJLBFXUZYCIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picolinohydroxamic Acid (CAS 31888-72-9): Core Identity and Procurement-Relevant Classification


Picolinohydroxamic acid (2-pyridinecarbohydroxamic acid, PicHA; CAS 31888-72-9; molecular formula C₆H₆N₂O₂; MW 138.12 g/mol) is a heterocyclic hydroxamic acid in which a hydroxamate moiety is positioned ortho to the pyridine nitrogen [1]. This ortho-substitution pattern confers chelating properties distinct from its meta- (3-picolinehydroxamic) and para- (4-picolinehydroxamic) positional isomers, enabling simultaneous O,O′-chelation via the hydroxamate group and potential N,O-chelation via the pyridyl nitrogen [2]. The compound functions as a bidentate metal-chelating ligand and has been investigated as a zinc-binding pharmacophore in histone deacetylase (HDAC) inhibitor design, as a siderophore-mimetic iron chelator, and as a building block for metallacrown supramolecular architectures [3]. Its procurement relevance is driven by applications in metallodrug discovery, coordination chemistry, and enzyme inhibition research where the ortho-pyridyl-hydroxamate geometry provides functional differentiation from alternative hydroxamic acid scaffolds.

Why Picolinohydroxamic Acid Cannot Be Interchanged with Other Hydroxamic Acids: The Ortho-Pyridyl Differentiation Principle


Generic substitution of picolinohydroxamic acid by other hydroxamic acids — including its own positional isomers (3- and 4-picolinehydroxamic acids), simple aromatic hydroxamates such as benzohydroxamic acid (BHA) or salicylhydroxamic acid (SHA), or α-aminohydroxamate analogs such as alaninehydroxamic acid (Alaha) — introduces material changes in metal coordination geometry, thermodynamic metallacrown stability, mutagenic potential, enzyme reactivation specificity, and aqueous hydrolytic stability [1]. The ortho-pyridyl nitrogen in PicHA participates in chelation and electronic modulation in ways that the meta- and para-isomers cannot replicate [2]. PicHA forms unprecedented 15-MC-5 and 18-MC-6 metallacrown species with Cu(II) that are absent with α-aminohydroxamates, and it exhibits inverted Zn(II)/Cu(II) stability selectivity relative to Alaha [3]. Furthermore, PicHA is uniquely susceptible to Cu(II)-catalyzed hydrolytic decomposition of the hydroxamate group to the carboxylate — a degradation pathway not observed for the 3- and 4-isomers — with direct consequences for experimental reproducibility and handling protocols [4]. These differences are not marginal; they dictate whether a given experiment yields a 12-MC-4, a 15-MC-5, a coordination polymer, or a decomposition product.

Picolinohydroxamic Acid Procurement Evidence: Quantified Differentiation Against Closest Analogs and Alternatives


Positional Isomer Differentiation in Mutagenic Potency: 2-Pyridyl Is the Most Mutagenic Among 11 Pyridine-Carbohydroxamic Acids

In a systematic comparative study of 11 pyridine-carbohydroxamic acid positional isomers and derivatives tested on Salmonella typhimurium strains TA100 (base-pair substitution) and TA98 (frameshift), pyridine-2-carbohydroxamic acid (picolinohydroxamic acid) was identified as the most potent mutagen among all pyridine derivatives tested [1]. The comparator set included the 3- and 4-pyridine isomers (nicotinohydroxamic acid and isonicotinohydroxamic acid), as well as benzohydroxamic acid and 4 naphthohydroxamic acids [1]. Quaternarization of the pyridine-ring nitrogen — a structural modification only feasible for the 2-isomer due to the ortho-hydroxamate — prevented the induction of mutation to a marked extent, confirming that the free pyridine nitrogen of the 2-isomer is mechanistically critical for genotoxic activation via Lossen rearrangement [1].

Genetic toxicology Hydroxamic acid safety profiling Structure–mutagenicity relationship

Metal-Specific Metallacrown Topology and Thermodynamic Stability Differentiation: PicHA Yields Unprecedented 15-MC-5/18-MC-6 Cu(II) Species Absent with α-Aminohydroxamates

Potentiometric and ESI-MS speciation studies directly compared picolinehydroxamic acid (PicHA) with alaninehydroxamic acid (Alaha) in the formation of metallacrown (MC) complexes with Cu(II), Ni(II), and Zn(II) in aqueous solution [1]. For Cu(II), PicHA forms not only the canonical 12-MC-4 species but also unprecedented 15-MC-5 and 18-MC-6 metallacrowns identified under ESI-MS conditions — architectures that Alaha does not produce [1]. For Ni(II), PicHA forms a 15-MC-5 complex as the unique metallacrown species, whereas α-aminohydroxamates typically form 12-MC-4 [1]. Critically, the stability selectivity is metal-ion-inverted: the Cu(II) 12-MC-4 of PicHA is slightly less stable than the corresponding Alaha 12-MC-4, whereas for Zn(II) the opposite is true — PicHA forms a more stable Zn(II) 12-MC-4 than Alaha [1]. The formation constant for the pentanuclear [Cu₅(LH₋₁)₄]²⁺ species of PicHA has been independently determined as log β = 39.4(2) [2].

Supramolecular coordination chemistry Metallacrown synthesis Thermodynamic speciation

Fe(III)-Selective Chelation with Siderophore-Mimetic Reversible Dissociation: PicHA Binds Fe(III) More Effectively Than VO(IV)

The complexing properties of 2-picolinehydroxamic acid toward Fe(III) and oxidovanadium(IV) were characterized in aqueous solution by UV-Vis spectrophotometry and ESI-MS [1]. In both systems, mononuclear complexes form below pH 1 via {O,O⁻} chelation yielding five-membered rings [1]. The overall stability constant values, determined spectrophotometrically, indicate more effective binding of the ligand by Fe(III) than by VO(IV) [1]. A key differentiating observation is that acidification induces reversible dissociation of the complexes in both systems — a hallmark of siderophore-type iron-release behavior that is not shared by all synthetic hydroxamic acids [1]. The acidic medium of the VO(IV)–PicHA system additionally prevents oxidation of VO(IV) to V(V), a stability feature relevant for vanadium-based pharmaceutical development [1].

Bioinorganic chemistry Iron chelation therapy Siderophore mimetics

DNA Intercalation and Selective Anticancer Activity with Fibroblast Sparing: Mixed-Ligand Co(II)–PicHA Complexes Active at Sub-Millimolar Concentrations

Mixed-ligand cobalt(II) complexes incorporating 2-picolinehydroxamic acid and the reduced Schiff base N-(2-hydroxybenzyl)phenylalanine were studied for in vitro anticancer activity against cervical and gastric human adenocarcinoma epithelial cell lines [1]. At concentrations of 0.06 and 0.11 mM, the mixed-ligand structures selectively reduced gastric cancer cell viability with no inhibitory effect on mouse L929 fibroblasts [1]. An independent study confirmed that binary Co(II)–PicHA complexes and free PicHA were not cytotoxic against L929 mouse fibroblasts, neither as freshly prepared solutions nor after two weeks of storage [2]. The anticancer effect was accompanied by damage to cell nuclei, consistent with the effective DNA intercalation observed via UV-Vis spectroscopy (absorbance decrease at ca 310–400 nm with calf thymus DNA) [1][3].

Metallodrug discovery DNA binding agents Cancer cell selectivity

Differential Enzyme Reactivation Specificity: PicHA Matches SHA for Chymotrypsin but Diverges Sharply for Cholinesterase Reactivation

In a classic comparative reactivation study, picolinohydroxamic acid and salicylohydroxamic acid (SHA) were found to have roughly equal potency as reactivators of chymotrypsin inhibited with isopropyl methylphosphonofluoridate (Sarin) [1]. This equal potency tracks with their roughly equal chemical reactivities toward Sarin itself [1]. However, in marked contrast, the two compounds exhibit a great difference in their abilities to reactivate inhibited cholinesterase — a divergence attributed to the differential steric and electronic effects of the ortho-pyridyl vs. ortho-hydroxyphenyl substituents on the enzyme active-site accessibility [1]. The reactivation rate at constant pH varies linearly with reactivator concentration, and a bell-shaped pH-activity curve was established [1].

Organophosphate antidote research Serine hydrolase reactivation Chemical warfare agent countermeasures

Hydrolytic Lability with Cu(II): PicHA Undergoes Hydroxamate-to-Carboxylate Decomposition Not Observed with 3- or 4-Picolinehydroxamic Acids

Reaction of 2-picolinehydroxamic acid with Cu(II) salts in aqueous solution proceeds with consequent hydrolytic decomposition of the hydroxamic groups to carboxylic groups, yielding coordinated anions of 2-picolinic acid (o-Pica) as the final product [1]. X-ray single-crystal analysis and cryomagnetochemical measurements confirmed that the hydrolysis product, [Cu(o-Pica-H)₂]ₙ·2nH₂O, is a coordination polymer exhibiting weak antiferromagnetic interaction between Cu(II) ions mediated through elongated axial Cu–O(carboxylate) contacts [1]. This hydrolytic pathway is a direct consequence of the ortho-pyridyl-nitrogen proximity to the hydroxamate group and is not observed for 3- and 4-picolinehydroxamic acids, which form stable coordination polymers with intact hydroxamate functionality under identical conditions [2].

Coordination polymer synthesis Ligand stability Hydrolytic decomposition

Picolinohydroxamic Acid (CAS 31888-72-9): Evidence-Backed Research and Industrial Application Scenarios


Metallacrown Supramolecular Architecture Design Requiring 15-MC-5 or 18-MC-6 Topologies

Picolinohydroxamic acid is the ligand of choice when the research objective requires access to 15-MC-5 or 18-MC-6 metallacrown topologies that are inaccessible with α-aminohydroxamic acids such as alaninehydroxamic acid [1]. For Ni(II)-based metallacrowns, PicHA uniquely forms the 15-MC-5 as the exclusive solution species, whereas α-aminohydroxamate analogs yield only 12-MC-4 architectures [1]. For Zn(II)-selective metallacrown applications, PicHA's 12-MC-4 stability advantage over Alaha provides a thermodynamic driving force for preferential Zn(II) encapsulation [1]. Researchers procuring PicHA for metallacrown synthesis should note that Cu(II) systems may require controlled conditions to avoid hydrolytic decomposition of the hydroxamate group to picolinate [2].

Iron Chelation and Siderophore-Mimetic Pharmaceutical Development

PicHA's demonstrated Fe(III) > VO(IV) binding selectivity and reversible acid-dissociation behavior — confirmed by UV-Vis spectrophotometry and ESI-MS in aqueous solution [1] — supports its use as a siderophore-mimetic scaffold in iron-chelation therapy research. The ortho-pyridyl nitrogen provides an additional electronic tuning handle not available in benzohydroxamic acid or salicylhydroxamic acid, enabling modulation of iron affinity and release kinetics [1]. For vanadium-based insulin-mimetic or anticancer drug programs, PicHA's ability to prevent VO(IV) oxidation to V(V) in acidic medium is a stability advantage that warrants its prioritization over non-pyridyl hydroxamic acids [1].

Cobalt(II)-Based Anticancer Metallodrug Discovery with Fibroblast-Selective Sparing

The Co(II)–2-picolinehydroxamic acid mixed-ligand system has demonstrated selective anticancer activity against gastric adenocarcinoma cells at 0.06–0.11 mM with no inhibitory effect on normal L929 mouse fibroblasts [1]. This selectivity, coupled with confirmed DNA intercalation (absorbance decrease at 310–400 nm with calf thymus DNA) and nuclear damage restricted to cancer cells [2], supports PicHA-based Co(II) complexes as differentiated metallodrug leads for gastric cancer. The free ligand and binary complexes are non-cytotoxic to fibroblasts even after two weeks of solution storage, indicating favorable handling and formulation stability for preclinical evaluation .

Organophosphate Antidote Screening: Chymotrypsin-Selective Reactivation Studies

When the research objective is reactivation of sarin-inhibited chymotrypsin specifically (as opposed to cholinesterase), picolinohydroxamic acid and salicylohydroxamic acid are equipotent reactivators [1]. However, their sharp divergence in cholinesterase reactivation makes them complementary, not interchangeable, screening tools [1]. A procurement strategy that includes both PicHA and SHA enables the construction of a differential reactivity matrix across serine hydrolase targets, with PicHA serving as the pyridine-nitrogen-bearing comparator [1]. The established linear rate–concentration dependence and bell-shaped pH-activity profile provide validated experimental frameworks for structure–activity relationship studies [1].

Quote Request

Request a Quote for Picolinohydroxamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.